molecular formula C11H8N4O2 B12721166 5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one CAS No. 160893-86-7

5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one

Cat. No.: B12721166
CAS No.: 160893-86-7
M. Wt: 228.21 g/mol
InChI Key: QKKOCZJBCAEXBK-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an oxadiazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3,4-oxadiazole-5-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkylating agents

Major Products Formed

Scientific Research Applications

5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 1,2,4-Oxadiazole derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

5-Amino-2-phenyl-7H-1,3,4-oxadiazolo(3,2-a)pyrimidin-7-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable scaffold for drug development .

Properties

CAS No.

160893-86-7

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-2-phenyl-[1,3,4]oxadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C11H8N4O2/c12-8-6-9(16)13-11-15(8)14-10(17-11)7-4-2-1-3-5-7/h1-6H,12H2

InChI Key

QKKOCZJBCAEXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=O)N=C3O2)N

Origin of Product

United States

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